8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

Description

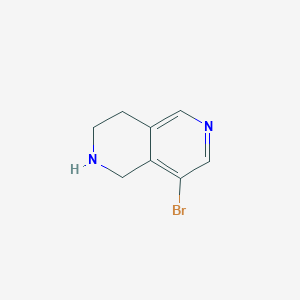

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a brominated heterocyclic compound with the molecular formula C₈H₉BrN₂ (free base) or C₈H₁₁BrCl₂N₂ in its dihydrochloride form (MW: 286.00) . It is characterized by a partially saturated naphthyridine core (a bicyclic structure combining pyridine and piperidine rings) with a bromine substituent at position 7. The compound is commercially available with 95% purity, stored under inert atmosphere at room temperature, and supplied as a dihydrochloride salt by vendors such as Combi-Blocks and CymitQuimica .

Properties

Molecular Formula |

C8H9BrN2 |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine |

InChI |

InChI=1S/C8H9BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h3,5,10H,1-2,4H2 |

InChI Key |

GNCYHEMVUDHFFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(C=NC=C21)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The tetrahydro ring can be oxidized to form the corresponding naphthyridine or reduced to form fully saturated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

- Substitution reactions yield various substituted naphthyridines.

- Oxidation results in the formation of naphthyridine derivatives.

- Reduction leads to fully saturated naphthyridine compounds .

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. The bromine atom at the 8th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by blocking receptor-ligand interactions. The exact pathways and molecular targets vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

- Structure : Chlorine at position 5 instead of bromine at position 8.

- Key Data : Molecular weight 168.045 Da (free base), SMILES

C1CNCC2=C1C(=NC=C2)Cl, InChIKeyMCZZBLVEWFMCAM-UHFFFAOYSA-N. - Comparison: The chlorine substituent (vs. Positional isomerism (5-Cl vs. 8-Br) may lead to divergent biological activity due to differences in binding interactions.

6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

- Structure : Bromine at position 6 in a 1,7-naphthyridine scaffold.

- Molecular Formula : C₈H₉BrN₂ (MW: 213.08) .

- Key Data : CAS 1260666-49-6, 95% purity.

- Comparison :

- The 1,7-naphthyridine isomer (vs. 2,6) alters the spatial arrangement of nitrogen atoms, influencing hydrogen-bonding capacity and solubility.

- Bromine at position 6 instead of 8 may modify metabolic stability in pharmaceutical contexts.

Functionalized Derivatives

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

- Structure : Additional methoxy group at position 3.

- Molecular Formula : C₉H₁₁BrN₂O (MW: 243.10) .

- Key Data : CAS 1820711-91-8, 95% purity.

- Functionalization at position 5 could enable regioselective modifications (e.g., demethylation or substitution).

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

- Structure : Benzyl group at position 2 and chlorine at position 4.

- Molecular Formula : C₁₅H₁₅ClN₂ (free base); hydrochloride salt (CAS 1104027-46-4) .

- Comparison :

- The benzyl group increases hydrophobicity, which may improve blood-brain barrier penetration in CNS-targeted drugs.

- Combined halogen and aromatic substituents create opportunities for dual-targeting pharmacophores.

Structural Isomers and Complex Derivatives

Trimethyl 4-benzyl-9-bromo-3-methyl-1-phenyl-4,4a,13b,13c-tetrahydro-1H-isoquinolino[1,2-f][1,6]naphthyridine-2,5,6-tricarboxylate

- Structure : Polycyclic derivative with bromine, benzyl, methyl, and phenyl groups.

- Molecular Formula : C₃₆H₃₃BrN₂O₆ (MW: 691.14) .

- Key Data : Melting point 196–198°C, characterized by NMR and HRMS.

- Comparison :

- The complex tricyclic framework demonstrates the versatility of naphthyridine cores in medicinal chemistry.

- Bromine here serves as a handle for further functionalization (e.g., Suzuki coupling).

Physicochemical Properties

- Key Trends :

- Halogen type (Br vs. Cl) influences molecular weight and lipophilicity (Br > Cl).

- Salt forms (e.g., dihydrochloride) enhance aqueous solubility for biological assays.

Research Implications and Gaps

- Structural Optimization : Positional isomerism (e.g., 2,6 vs. 1,7 naphthyridines) and substituent effects (Br, Cl, methoxy) warrant systematic SAR studies.

- Synthetic Challenges : Efficient routes to regioselectively functionalized derivatives (e.g., 5-methoxy-8-bromo) remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.